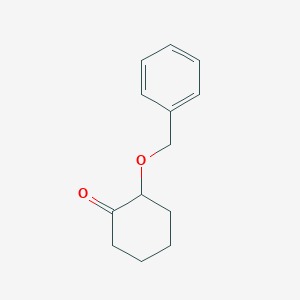

环己酮,2-(苯甲氧基)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various cyclohexanone derivatives has been explored in the literature. For instance, the synthesis of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was achieved through a series of reactions confirmed by NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography . Another derivative, (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone, was obtained using acetic acid, tetrahydrofuran, cyclohexanone, and 2,3,4-tri-methoxy-benzaldehyde . Additionally, the condensation of cyclohexanone in the presence of acid or alkalis as a catalyst led to the formation of 2-(1-cyclohexenyl)cyclohexanone, an important intermediate for the synthesis of substituted phenols .

Molecular Structure Analysis

X-ray crystallography has been a pivotal tool in determining the molecular and crystal structures of cyclohexanone derivatives. The molecular structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed by X-ray crystallography and found to be in good agreement with computational studies . The crystal structure of (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone was stabilized by intermolecular C-H...π interactions . The 4'-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone was found to have an asymmetric chair conformation of the cyclohexanone ring .

Chemical Reactions Analysis

The reactivity of cyclohexanone derivatives has been studied, revealing interesting reaction pathways. For example, the reaction of 2-benzylidenecyclohexanone with guanidine did not yield the expected products but instead formed [3+3]- and [4+2]-cycloadducts . The synthesis of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate involved the acetylation of the hydroxy group of a precursor formed by the reaction of 4-methoxyphenyl acetonitrile with cyclohexanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanone derivatives have been characterized using various spectroscopic techniques. UV-vis and fluorescent spectral studies were used to characterize (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone . The cyclohexane ring of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate was found to be in a chair conformation, and the structure exhibited intermolecular hydrogen bonds . The antimicrobial activity and molecular docking of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone were investigated, highlighting the biological relevance of these compounds .

Case Studies

Several case studies have been reported where cyclohexanone derivatives were evaluated for biological activity. For instance, some 6-arylidene-2-(alpha-hydroxyamino-alpha-arylmethyl)cyclohexanone oximes and related compounds were synthesized and evaluated for cytotoxicity against murine mammary EMT6 cells and various tumor cell lines . These studies provide insights into the potential therapeutic applications of cyclohexanone derivatives.

科学研究应用

1. 化学结构分析

环己酮衍生物,如 2-羟基-4-氧代-2-苯基环己烷羧酸乙酯,已被研究其结构性质。例如,Hernández-Ortega 等人(2001 年)分析了环己酮环的椅式构象以及羟基、乙氧羰基和苯基等连接基团的取向 (Hernández-Ortega 等人,2001)。

2. 催化应用

环己酮在化工行业中作为中间体,特别是在聚酰胺的制造中。王等人(2011 年)报道了一种催化剂,该催化剂由介孔石墨氮化碳上的钯纳米粒子组成,在温和条件下促进环己酮的选择性形成 (王等人,2011)。

3. 有机合成

环己酮衍生物在有机合成中的反应性已经得到探索。例如,Scheibye 等人(1982 年)研究了环己酮与各种试剂的反应,产生了不同的有机化合物 (Scheibye 等人,1982)。

4. 晶体学研究

Mantelingu 等人(2007 年)通过环己酮反应合成了一个化合物并对其进行了表征,通过 X 射线晶体学展示了其晶体结构 (Mantelingu 等人,2007)。

5. 药物化学研究

环己酮衍生物已被合成并评估其潜在药用价值。Dimmock 等人(1992 年)合成了 6-芳基亚烷基-2-(α-羟氨基-α-芳基甲基)环己酮肟及其相关化合物,并评估了它们在各种癌细胞系中的细胞毒性 (Dimmock 等人,1992)。

6. 工业应用

环己酮用于各种工业应用,包括作为树脂、清漆、染料和杀虫剂的溶剂。Fisher 和 VanPeppen(2000 年)概述了环己酮的生产、应用和安全因素 (Fisher 和 VanPeppen,2000)。

作用机制

Target of Action

Cyclohexanone, a related compound, is known to be an intermediate product in the processes of obtaining adipic acid, caprolactam, nylon-6, and nylon-66 .

Mode of Action

It’s known that cyclohexanone can be obtained through the oxidation of cyclohexane by air oxygen or oxygen-containing gas .

Biochemical Pathways

Cyclohexanone, 2-(phenylmethoxy)- may be involved in the synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts . The mesoporosity of TiO2–eSiO2 enables the reactant methoxyphenols to interact with the inner active sites of Ru catalyst; the acidity of support promotes stronger reactant adsorption and significantly augments the removal of –OCH3 to obtain better selectivity towards cyclohexanol .

Result of Action

It’s known that cyclohexanone is used as an intermediate product in obtaining adipic acid and caprolactam, which are mainly used for the production of fibers and resins based on nylon-66 and nylon-6 .

Action Environment

The action, efficacy, and stability of Cyclohexanone, 2-(phenylmethoxy)- can be influenced by various environmental factors .

安全和危害

Cyclohexanone, like many other industrial chemicals, requires proper handling to avoid potential health hazards. Exposure to cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract. It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system .

未来方向

Cyclohexanone is a simple and widely available raw material that can be obtained from lignin biomass, highlighting its renewable and sustainable features. It has been demonstrated to be viable for constructing functionalized arenes and benzoheteroarenes . Another future direction involves the selective hydrogenation of phenol to cyclohexanone using WO3 supported tiny Pd clusters catalysts .

属性

IUPAC Name |

2-phenylmethoxycyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,13H,4-5,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAFSJHSNQOYMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453852 |

Source

|

| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36713-55-0 |

Source

|

| Record name | Cyclohexanone, 2-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 2-benzyloxy-cyclohexanone react with Grignard reagents compared to other substituted cyclohexanone oximes?

A: Research indicates that the reaction of 2-benzyloxy-cyclohexanone oxime with Grignard reagents deviates from the expected pathways observed in similar compounds. Instead of undergoing the Hoch-Campbell reaction or intramolecular ring closure, it predominantly undergoes elimination of phenol, yielding aniline and 2-phenoxycyclohexanone as major products []. This unique reactivity is attributed to the presence of the benzyloxy group at the 2-position of the cyclohexanone oxime. Further studies exploring the influence of different Grignard reagents and modifications to the 2-substituent are necessary to fully understand this reaction pathway [].

Q2: What is the significance of the absolute configuration of (+)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochloride, a compound derived from 2-benzyloxy-cyclohexanone?

A: Condensation of 2-benzyloxy-cyclohexanone with (R)-1-phenylethylamine unexpectedly yields a mixture of (αR,2S)- and (αR,2R)-2-benzyl-2-[N-(α-phenylethyl)amino]cyclohexanone hydrochlorides []. Determining the absolute configuration of one epimer, the title compound, as (αR, 2S) reveals a chair conformation for the cyclohexanone ring []. This information provides valuable insight into the stereochemical outcome of reactions involving 2-benzyloxy-cyclohexanone and its derivatives, furthering our understanding of their potential applications in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。